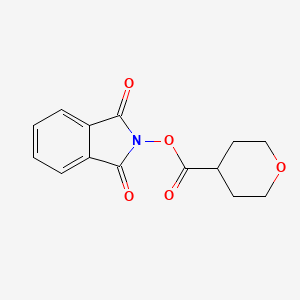
4-Cyanotryptophan
Vue d'ensemble
Description
4-Cyanotryptophan is an unnatural amino acid derivative of tryptophan, characterized by the presence of a cyano group at the fourth position of the indole ring. This compound is known for its unique fluorescence properties, making it a valuable tool in biological spectroscopy and microscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanotryptophan typically involves the following steps:
Mannich Reaction: The initial step involves the Mannich reaction of 4-cyanoindole with formaldehyde and a secondary amine.
Alkylation: The intermediate product is then alkylated using ethyl nitroacetate.
Reduction: The final step involves the reduction of the nitro group using zinc and acetic acid to yield this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications, ensuring high optical purity and yield .
Analyse Des Réactions Chimiques
4-Cyanotryptophan undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert the cyano group into an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and acetic acid are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Amino derivatives of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-Cyanotryptophan has a wide range of applications in scientific research:
Biological Spectroscopy: Its unique fluorescence properties make it an excellent probe for studying protein dynamics and interactions.
Microscopy: Used as a fluorescent marker in imaging techniques to visualize cellular structures and processes.
Peptide-Membrane Interactions: Employed to assess peptide-membrane interactions and binding constants.
Protein Structural Dynamics: Utilized in infrared spectroscopy to study the structural dynamics of proteins.
Mécanisme D'action
4-Cyanotryptophan is compared with other cyano-tryptophan derivatives such as 5-cyanotryptophan. Both compounds exhibit unique fluorescence and infrared properties, but the position of the cyano group significantly influences their spectroscopic characteristics . For instance, this compound shows a single absorption in the nitrile stretch region, while 5-cyanotryptophan predominantly reports on its hydrogen bond status .
Comparaison Avec Des Composés Similaires
5-Cyanotryptophan: Another cyano-tryptophan derivative with distinct spectroscopic properties.
4-Cyanoindole: A precursor in the synthesis of 4-Cyanotryptophan.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPSYGYZOBPCLD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)




![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)
